Anisomycin

Description

Anisomycin (sometimes known as flagecidin), is an antibiotic retrieved from the bacteria Streptomyces griseolus. This drug acts to inhibit bacterial protein and DNA synthesis.

This compound has been reported in Streptomyces hygrospinosus and Streptomyces with data available.

An antibiotic isolated from various Streptomyces species. It interferes with protein and DNA synthesis by inhibiting peptidyl transferase or the 80S ribosome system.

Properties

IUPAC Name |

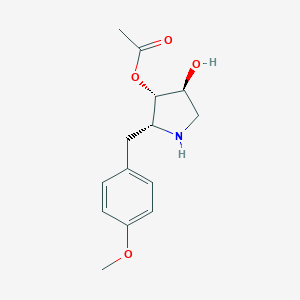

[(2R,3S,4S)-4-hydroxy-2-[(4-methoxyphenyl)methyl]pyrrolidin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-9(16)19-14-12(15-8-13(14)17)7-10-3-5-11(18-2)6-4-10/h3-6,12-15,17H,7-8H2,1-2H3/t12-,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKJYKKNCCRKFSL-RDBSUJKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(CNC1CC2=CC=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@H](CN[C@@H]1CC2=CC=C(C=C2)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040966 | |

| Record name | Anisomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22862-76-6 | |

| Record name | (-)-Anisomycin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22862-76-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anisomycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022862766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anisomycin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07374 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | anisomycin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76712 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Anisomycin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4,5-trideoxy-1,4-imino-5-(p-methoxyphenyl)-D-xylo-pentitol 3-acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ANISOMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C74YM2NGI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Anisomycin: A Technical Guide to its Mechanism as a Protein Synthesis Inhibitor

For Immediate Release

This document provides a comprehensive technical overview of the molecular mechanism of Anisomycin, a potent inhibitor of protein synthesis. Addressed to researchers, scientists, and professionals in drug development, this guide details the antibiotic's interaction with the ribosome, its impact on cellular signaling, and the experimental methodologies used to elucidate its function.

Core Mechanism of Action

This compound, an antibiotic produced by Streptomyces griseolus, halts protein synthesis in eukaryotes by targeting the large ribosomal subunit (60S) of the 80S ribosome.[1][2] Its primary mechanism involves the inhibition of the peptidyl transferase reaction, a critical step in peptide bond formation.[1][2][3]

This compound functions as a competitive inhibitor by binding to the A-site (aminoacyl-tRNA site) within the peptidyl transferase center (PTC) of the 60S ribosomal subunit.[4][5][6] Specifically, the aromatic ring of this compound occupies a hydrophobic crevice in the A-site, the same location that would typically be filled by the amino acid side chain of an incoming aminoacyl-tRNA.[5][7] This steric hindrance physically blocks the accommodation of the correct aminoacyl-tRNA, thereby preventing the formation of a peptide bond and arresting polypeptide chain elongation.[3][4]

Structural studies have revealed that this compound's binding is stabilized by stacking interactions with nucleotide bases, such as C2452 (E. coli numbering), within the A-site cleft.[8] This interaction prevents the proper positioning of the tRNA's aminoacyl stem, which is essential for catalysis.[4]

References

- 1. toku-e.com [toku-e.com]

- 2. This compound is a Multifunctional Drug: More than Just a Tool to Inhibit Protein Synthesis | Bentham Science [eurekaselect.com]

- 3. agscientific.com [agscientific.com]

- 4. Peptidyl-transferase inhibitors have antiviral properties by altering programmed −1 ribosomal frameshifting efficiencies: Development of model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structures of five antibiotics bound at the peptidyl transferase center of the large ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mutations outside the this compound-binding site can make ribosomes drug-resistant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mutations Outside the this compound Binding Site Can Make Ribosomes Drug-Resistant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

Anisomycin: A Technical Guide to its Chemical Structure, Physical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisomycin, an antibiotic produced by Streptomyces griseolus, is a potent inhibitor of protein synthesis in eukaryotic cells. Beyond its primary function as a translational inhibitor, it is widely utilized as a robust activator of stress-activated protein kinase (SAPK) pathways, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) cascades. This dual activity makes this compound a valuable tool in a multitude of research areas, from dissecting cellular stress responses and signaling pathways to investigating apoptosis and memory consolidation. This technical guide provides an in-depth overview of this compound's chemical structure, physical properties, and its molecular mechanisms of action, supplemented with detailed experimental protocols and pathway diagrams to facilitate its effective use in a research setting.

Chemical Structure and Physical Properties

This compound, also known as Flagecidin, is a pyrrolidine antibiotic.[1][2] Its chemical and physical properties are summarized in the table below, providing essential data for its handling, storage, and experimental application.

| Property | Value |

| IUPAC Name | (2R,3S,4S)-4-hydroxy-2-(4-methoxybenzyl)pyrrolidin-3-yl acetate[3] |

| Other Names | Flagecidin, Wuningmeisu C[1][4] |

| CAS Number | 22862-76-6[1] |

| Molecular Formula | C₁₄H₁₉NO₄[3] |

| Molecular Weight | 265.31 g/mol [3] |

| Appearance | White to off-white crystalline solid[4] |

| Melting Point | 139-143 °C[1][3] |

| Solubility | - DMSO: 50 mg/mL[3] - Ethanol: 12 mg/mL[3] - Methanol: 20 mg/mL[3] - Water: Moderately soluble at 2 mg/mL; solubility increases to 100 mg/mL at pH 5.0[3] - PBS (pH 7.2): Approximately 0.5 mg/mL[3] |

| Optical Rotation | [α]D²³ -30° (c=1, methanol) |

| Storage and Stability | Store desiccated at 2-8 °C for up to 4 years.[3] DMSO solutions are stable for at least one month at 2-8 °C.[3] Aqueous solutions are most stable at neutral pH and should not be stored for more than one day.[3] |

Mechanism of Action and Signaling Pathways

This compound exerts its biological effects through two primary, interconnected mechanisms: the inhibition of protein synthesis and the activation of stress-activated protein kinase (SAPK) signaling cascades.

Inhibition of Protein Synthesis

This compound is a potent and reversible inhibitor of eukaryotic protein synthesis.[5] It specifically targets the 80S ribosome, binding to the 60S subunit and inhibiting the peptidyl transferase reaction.[2][4] This action prevents the formation of peptide bonds and subsequent polypeptide chain elongation. The inhibition of protein synthesis by this compound is a critical aspect of its function and contributes to its downstream cellular effects, including the induction of apoptosis.

Figure 1: Mechanism of this compound-induced protein synthesis inhibition.

Activation of Stress-Activated Protein Kinase (SAPK) Pathways

This compound is a powerful activator of the JNK and p38 MAPK signaling pathways, often referred to as stress-activated protein kinases (SAPKs).[5][6] This activation is thought to be a consequence of "ribotoxic stress," a cellular response triggered by ribosome-inactivating agents. The activation of these pathways can lead to a variety of cellular outcomes, including the induction of immediate-early genes (e.g., c-fos, c-jun), inflammation, and apoptosis.[3][7]

Figure 2: this compound-induced activation of JNK and p38 MAPK signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving this compound.

Cell Culture and Treatment

A typical experimental workflow for treating cultured cells with this compound is as follows:

Figure 3: General workflow for cell treatment with this compound.

Protocol:

-

Cell Seeding: Plate cells at a suitable density in multi-well plates, petri dishes, or flasks, and allow them to adhere and grow to the desired confluency (typically 70-80%).

-

Preparation of this compound Solution: Prepare a stock solution of this compound (e.g., 10 mg/mL) in an appropriate solvent like DMSO.[8] Store the stock solution at -20°C.

-

Treatment: On the day of the experiment, thaw the this compound stock solution and dilute it to the desired final concentration in pre-warmed, serum-free or complete cell culture medium. Remove the existing medium from the cells and replace it with the this compound-containing medium or control medium (containing the same concentration of the vehicle, e.g., DMSO).

-

Incubation: Incubate the cells for the specified duration, which can range from minutes for signaling studies to several hours for apoptosis or protein synthesis inhibition assays.[8]

-

Harvesting: After the incubation period, harvest the cells for subsequent analysis.

Protein Synthesis Inhibition Assay

The inhibition of protein synthesis can be quantified by measuring the incorporation of radiolabeled amino acids into newly synthesized proteins.

Materials:

-

Cells treated with this compound or vehicle control.

-

Radiolabeled amino acid (e.g., [³⁵S]-Methionine/Cysteine or [³H]-Leucine).[9]

-

Trichloroacetic acid (TCA).

-

Scintillation counter.

Protocol:

-

Treat cells with various concentrations of this compound for a predetermined time.

-

During the last 15-30 minutes of the treatment, add the radiolabeled amino acid to the culture medium.

-

After the labeling period, wash the cells with ice-cold PBS.

-

Precipitate the proteins by adding cold 10% TCA and incubating on ice.

-

Wash the protein precipitate with TCA to remove unincorporated amino acids.

-

Solubilize the protein pellet in a suitable buffer (e.g., NaOH or SDS-containing buffer).

-

Measure the radioactivity of the solubilized protein using a scintillation counter.

-

Normalize the counts to the total protein concentration in each sample.

JNK and p38 Kinase Activation Assay (Western Blotting)

The activation of JNK and p38 is typically assessed by detecting their phosphorylated forms using specific antibodies.

Materials:

-

Cell lysates from this compound-treated and control cells.

-

SDS-PAGE gels and Western blotting apparatus.

-

Primary antibodies specific for phospho-JNK (Thr183/Tyr185) and phospho-p38 (Thr180/Tyr182).

-

Primary antibodies for total JNK and total p38 (for loading control).

-

HRP-conjugated secondary antibodies.

-

Chemiluminescent substrate.

Protocol:

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody against the phosphorylated kinase overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against the total kinase to ensure equal protein loading.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This compound-induced apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide (PI) staining.

Materials:

-

This compound-treated and control cells.

-

Annexin V-FITC (or another fluorophore) and PI staining kit.

-

Flow cytometer.

Protocol:

-

Harvest the cells (including any floating cells in the medium) and wash them with cold PBS.

-

Resuspend the cells in the binding buffer provided with the kit.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound is a multifaceted research tool with well-characterized effects on protein synthesis and cellular stress signaling. Its ability to potently and specifically inhibit translation and activate the JNK and p38 MAPK pathways makes it indispensable for studying a wide range of cellular processes. This guide provides the fundamental chemical, physical, and biological information, along with detailed experimental frameworks, to enable researchers to effectively design and execute experiments utilizing this powerful compound. Careful consideration of the experimental context, including cell type, concentration, and duration of treatment, is crucial for the accurate interpretation of results obtained with this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. agscientific.com [agscientific.com]

- 3. This compound Selectively Desensitizes Signalling Components Involved in Stress Kinase Activation and fos and jun Induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. toku-e.com [toku-e.com]

- 5. This compound is a Multifunctional Drug: More than Just a Tool to Inhibit Protein Synthesis | Bentham Science [eurekaselect.com]

- 6. This compound | JNK/c-jun Activators: R&D Systems [rndsystems.com]

- 7. This compound uses multiple mechanisms to stimulate mitogen-activated protein kinases and gene expression and to inhibit neuronal differentiation in PC12 phaeochromocytoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound | Cell Signaling Technology [cellsignal.com]

- 9. Time course and efficiency of protein synthesis inhibition following intracerebral and systemic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

Anisomycin: A Multifunctional Pyrrolidine Antibiotic - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisomycin, a pyrrolidine antibiotic isolated from Streptomyces griseolus, has long been characterized as a potent inhibitor of protein synthesis in eukaryotic cells.[1][2][3] However, its utility in biomedical research extends far beyond this primary function. This compound is a powerful tool for investigating a multitude of cellular processes due to its ability to activate stress-activated protein kinase (SAPK) pathways, induce apoptosis, and modulate gene expression.[1][4][5] This technical guide provides an in-depth overview of this compound's core functionalities, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to support its application in research and drug development.

Core Mechanisms of Action

This compound's biological effects are rooted in two primary, interconnected mechanisms: inhibition of protein synthesis and induction of the ribotoxic stress response.

Inhibition of Protein Synthesis

This compound potently and reversibly inhibits protein synthesis in eukaryotes by targeting the 60S ribosomal subunit.[1][6] Specifically, it binds to the peptidyl transferase center, thereby blocking peptide bond formation and preventing the elongation of nascent polypeptide chains.[1][2] This targeted action on the 80S ribosome system makes it a selective inhibitor for eukaryotic cells, with no activity against bacteria.[2][7]

Ribotoxic Stress Response and Kinase Activation

Beyond its role as a translation inhibitor, this compound is a well-established inducer of the ribotoxic stress response.[8][9] This response is triggered by insults that target the ribosome, leading to the activation of mitogen-activated protein kinase (MAPK) cascades.[8] this compound is a particularly potent activator of the stress-activated protein kinases (SAPKs), namely c-Jun N-terminal kinase (JNK) and p38 MAPK.[4][5][10] The activation of these pathways is a critical component of this compound's pro-apoptotic and gene-regulatory effects.[1][11]

Quantitative Data: this compound Activity in Various Cell Lines

The following tables summarize key quantitative data regarding the effects of this compound across different cell lines.

Table 1: IC50 Values for Cell Viability/Cytotoxicity

| Cell Line | Cell Type | IC50 Value | Incubation Time | Reference |

| U251 | Human Glioblastoma | 0.233 µmol/L | 48 h | [12] |

| U87 | Human Glioblastoma | 0.192 µmol/L | 48 h | [12] |

| HEK293 | Human Embryonic Kidney | 0.02 µM | Not Specified | [12] |

| 184B5 | Human Mammary Epithelial | 0.3403 µM | 48 h | [9] |

| MDA-MB-231 | Human Breast Cancer | Not specified, but higher than 184B5 | 48 h | [9] |

| MDA-MB-436 | Human Breast Cancer | Not specified, but higher than 184B5 | 48 h | [9] |

| BT549 | Human Breast Cancer | Not specified, but higher than 184B5 | 48 h | [9] |

| Hs578T | Human Breast Cancer | Not specified, but higher than 184B5 | 48 h | [9] |

| DLD-1 | Human Colorectal Cancer | Not specified | Not specified | [13] |

| B16 | Mouse Melanoma | > 40 nM (reduces viability below 50%) | 24 h | [8] |

| Ovarian Cancer Stem Cells | Human Ovarian Cancer | 31.8 µM | Not specified | [5] |

Table 2: Effective Concentrations for Specific Cellular Effects

| Effect | Cell Line | Concentration | Incubation Time | Reference |

| Inhibition of Translation | HeLa | 10 µM | Not Specified | [12] |

| JNK Phosphorylation | Untransfected HEK293 | 100 µM | 15 mins | [12] |

| Apoptosis Induction | U251 | 4 µM | Not Specified | [12] |

| Apoptosis Induction | U87 | 4 µM | Not Specified | [12] |

| Protein Synthesis Decrease | MDA16, MDA-MB-468 | 3 µM | Not Specified | [12] |

| JNK Activation | PC3 | 5 µM | 0.5 - 1 h | [14] |

| Sensitization to Fas-mediated apoptosis | DU 145 | 250 ng/ml | 10 mins pre-treatment | [15] |

| p38 Activation | HeLa | 0.07 - 40 µM | Not Specified | [1] |

| JNK Activation | 293T | 25 µg/ml | 5 - 60 mins | [16] |

Table 3: In Vivo Dosage and Administration

| Animal Model | Dosage | Administration Route | Effect | Reference |

| Male BALB/c mice with Ehrlich ascites carcinoma (EAC) | 5 mg/kg | Peritumoral | Suppresses EAC growth | [12][17] |

| Mice | 60 mg/kg | Intravenous (4 weeks) | Significantly decreases body weight | [6][18] |

| Mice | 15 mg/kg | Intravenous (4 weeks) | Slightly and transiently decreases body weight | [6][18] |

| C57BL/6J mice with CLP-induced sepsis | 20 mg/kg | Intraperitoneal | Decreases mortality | [7] |

| C57BL/6 mice with LPS-induced sepsis | 20 mg/kg | Intraperitoneal | Decreases mortality | [7] |

| Rabbit with atherosclerotic plaques | Not specified | In vivo | Selectively decreased macrophage content | [2] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Assessment of Cell Viability (MTT Assay)

This protocol is used to determine the cytotoxic effects of this compound on a cell population.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The concentration of formazan is proportional to the number of viable cells.[4]

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours to allow for cell attachment.

-

This compound Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[19]

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7) to each well to dissolve the formazan crystals.[20]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[19] Read the absorbance at 570-590 nm using a microplate reader.[19] A reference wavelength of 630 nm can be used to reduce background.[19]

Analysis of JNK and p38 MAPK Activation (Western Blot)

This protocol is used to detect the phosphorylation and therefore activation of JNK and p38 MAPK in response to this compound treatment.

Procedure:

-

Cell Treatment: Plate cells and treat with this compound at the desired concentration and for the appropriate time course (e.g., 5-60 minutes).[16]

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of JNK (e.g., anti-phospho-JNK (Thr183/Tyr185)) and p38 (e.g., anti-phospho-p38 (Thr180/Tyr182)), as well as antibodies for total JNK and total p38 as loading controls, overnight at 4°C.[12]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantification of Apoptosis (Annexin V/Propidium Iodide Flow Cytometry)

This protocol allows for the differentiation and quantification of viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[21]

Procedure:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry within 1 hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows involving this compound.

This compound-Induced Signaling Pathways

Caption: this compound-induced signaling cascade.

Experimental Workflow for Assessing this compound's Effects

References

- 1. licorbio.com [licorbio.com]

- 2. The protein synthesis inhibitor this compound induces macrophage apoptosis in rabbit atherosclerotic plaques through p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Time course and efficiency of protein synthesis inhibition following intracerebral and systemic this compound treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. This compound has a potential toxicity of promoting cuproptosis in human ovarian cancer stem cells by attenuating YY1/lipoic acid pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo toxicological evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound protects against sepsis by attenuating IκB kinase-dependent NF-κB activation and inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Suppressive Effects of this compound on the Proliferation of B16 Mouse Melanoma Cells In Vitro | Anticancer Research [ar.iiarjournals.org]

- 9. The Prognostic Significance of this compound-Activated Phospho-c-Jun NH2-Terminal Kinase (p-JNK) in Predicting Breast Cancer Patients’ Survival Time - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ribosomal stress-surveillance: three pathways is a magic number - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The ribotoxic stress response drives acute inflammation, cell death, and epidermal thickening in UV-irradiated skin in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 12. selleckchem.com [selleckchem.com]

- 13. Analysis of differentially expressed genes responsible for the suppressive effect of this compound on cell proliferation of DLD-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. ACTIVATION OF CELL STRESS RESPONSE PATHWAYS BY SHIGA TOXINS - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound | Cell Signaling Technology [cellsignal.com]

- 17. apexbt.com [apexbt.com]

- 18. medchemexpress.com [medchemexpress.com]

- 19. MTT assay protocol | Abcam [abcam.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthetic Pathway of Anisomycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisomycin is a potent protein synthesis inhibitor with significant biological activities, produced by various Streptomyces species. Its unique benzylpyrrolidine core has attracted considerable interest from a synthetic and biosynthetic perspective. This technical guide provides an in-depth overview of the this compound biosynthetic pathway, detailing the enzymatic steps, precursor molecules, and genetic determinants. Quantitative data on enzyme kinetics and product yields are summarized, and detailed experimental protocols for key enzymatic assays are provided. Visualizations of the biosynthetic pathway and experimental workflows are presented to facilitate a comprehensive understanding of this intricate metabolic route, offering valuable insights for synthetic biology and drug development applications.

Introduction

This compound, first isolated in 1954 from Streptomyces griseolus, is a pyrrolidine antibiotic that inhibits protein synthesis in eukaryotes by interfering with the peptidyl transferase reaction on the 80S ribosome.[1] Its broad spectrum of biological activities, including antifungal, antiprotozoal, and potential antitumor properties, has sustained scientific interest for decades.[2] While the total synthesis of this compound has been achieved, understanding its natural biosynthetic pathway is crucial for developing novel analogs with improved therapeutic properties through metabolic engineering and synthetic biology approaches. The biosynthetic gene cluster for this compound was identified in Streptomyces hygrospinosus var. beijingensis, elucidating a novel pathway for pyrrolidine alkaloid biosynthesis.[2][3]

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a dedicated gene cluster (ani) in S. hygrospinosus var. beijingensis.[2] This cluster encodes all the necessary enzymes for the construction of the this compound scaffold from primary metabolic precursors. Key genes and their corresponding enzymes are detailed below.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound commences with the precursor L-tyrosine and a three-carbon unit derived from glycolysis, likely glyceraldehyde-3-phosphate. The pathway involves a series of enzymatic reactions including deamination, transketolation, a cryptic glycosylation, pyrrolidine ring formation, O-methylation, and a final O-acetylation step.[2][4]

The proposed biosynthetic pathway is as follows:

-

Deamination of L-tyrosine: The pathway is initiated by the aminotransferase AniQ , which removes the amino group from L-tyrosine to produce 4-hydroxyphenylpyruvic acid.[2]

-

Condensation: The transketolase AniP catalyzes the condensation of 4-hydroxyphenylpyruvic acid with a three-carbon sugar phosphate (likely glyceraldehyde-3-phosphate) to form a key intermediate.[4]

-

Cryptic Glycosylation: In a surprising and crucial step, the glycosyltransferase AniO attaches a glucose moiety to an early intermediate. This glycosylation is essential for the subsequent enzymatic steps.[2]

-

Second Transamination: AniQ acts a second time, catalyzing a transamination reaction on the glycosylated intermediate.[2]

-

Pyrrolidine Ring Formation: The bifunctional dehydrogenase AniN is responsible for the intricate multi-step formation of the characteristic pyrrolidine ring.[2]

-

Deglycosylation: An endogenous α-glucosidase, AniG , removes the glucose unit.[2]

-

O-Methylation: The methyltransferase AniK methylates the hydroxyl group on the phenyl ring.[2]

-

O-Acetylation: The final step is the acetylation of the C-3 hydroxyl group of the pyrrolidine ring by the acetyltransferase AniI to yield this compound.[2]

dot

Figure 1. Proposed biosynthetic pathway of this compound.

Quantitative Data

Enzyme Kinetics

Kinetic parameters for the enzymes in the this compound biosynthetic pathway are crucial for understanding the efficiency and regulation of the pathway. The following table summarizes the available data.

| Enzyme | Substrate(s) | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| siAniP (homolog of AniP) | 4-Hydroxyphenylpyruvic acid | 1.2 ± 0.1 | 0.43 ± 0.02 | 358 | [4] |

| AniQ | L-Tyrosine, Glycosylated Intermediate | N/A | N/A | N/A | |

| AniN | Aminated Glycosylated Intermediate | N/A | N/A | N/A | |

| AniO | Condensed Intermediate | N/A | N/A | N/A | |

| AniI | Deacetyl-Anisomycin, Acetyl-CoA | N/A | N/A | N/A | |

| AniK | Desmethyl-Anisomycin, SAM | N/A | N/A | N/A |

N/A: Data not available in the reviewed literature.

Product Yields

The production of this compound and its intermediates can be influenced by genetic and environmental factors. The table below presents reported production titers.

| Strain | Compound | Yield (mg/L) | Reference |

| Streptomyces griseolus M-107 (mutant) | This compound | 130.9 | |

| S. hygrospinosus var. beijingensis ΔaniI | Deacetylthis compound | Accumulation observed | [2] |

| S. hygrospinosus var. beijingensis ΔaniK | Desmethyl-anisomycin | Accumulation observed | [2] |

Experimental Protocols

Detailed methodologies for the characterization of the key enzymes in the this compound biosynthetic pathway are provided below.

In Vitro Assay for siAniP (Transketolase) Activity

This protocol is adapted from Qiao et al. (2024).[4]

Objective: To determine the kinetic parameters of the transketolase siAniP.

Materials:

-

Purified siAniP enzyme

-

4-Hydroxyphenylpyruvic acid (substrate)

-

Glyceraldehyde (GA) (co-substrate)

-

Thiamine pyrophosphate (ThDP)

-

MgCl2

-

Dithiothreitol (DTT)

-

Potassium phosphate buffer (50 mM, pH 7.5)

-

Methanol

-

HPLC system

Procedure:

-

Prepare a 100 µL reaction mixture containing 1 mM DTT, 10 mM MgCl2, 1 mM ThDP, 15 mM D-GA, and varying concentrations of 4-hydroxyphenylpyruvic acid (e.g., 50 µM to 15 mM) in 50 mM potassium phosphate buffer (pH 7.5).

-

Initiate the reaction by adding 2 µM of purified siAniP enzyme.

-

Incubate the reaction mixture at 30°C for 30 minutes.

-

Quench the reaction by adding 100 µL of methanol.

-

Centrifuge the mixture to pellet any precipitate.

-

Analyze the supernatant by HPLC to quantify the product formation.

-

Perform reactions in triplicate.

-

Determine the steady-state kinetic parameters (Km and kcat) by nonlinear fitting of the initial reaction velocities versus substrate concentrations to the Michaelis-Menten equation.

// Nodes Prepare_Mixture [label="Prepare Reaction Mixture\n(Buffer, DTT, MgCl2, ThDP, GA, 4-HPP)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_Enzyme [label="Add siAniP Enzyme", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate [label="Incubate at 30°C", fillcolor="#FBBC05", fontcolor="#202124"]; Quench [label="Quench with Methanol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrifuge [label="Centrifuge", fillcolor="#F1F3F4", fontcolor="#202124"]; HPLC_Analysis [label="Analyze by HPLC", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data_Analysis [label="Calculate Kinetic Parameters", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Prepare_Mixture -> Add_Enzyme; Add_Enzyme -> Incubate; Incubate -> Quench; Quench -> Centrifuge; Centrifuge -> HPLC_Analysis; HPLC_Analysis -> Data_Analysis; }

References

- 1. Biosynthesis of the pyrrolidine protein synthesis inhibitor this compound involves novel gene ensemble and cryptic biosynthetic steps - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of the benzylpyrrolidine precursor in this compound by a unique ThDP-dependent enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Anisomycin: A Comprehensive Technical Guide to its Diverse Biological and Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anisomycin, an antibiotic isolated from Streptomyces griseolus, has transcended its initial application as a protein synthesis inhibitor to become a pivotal tool in dissecting a multitude of cellular processes.[1][2][3] Its diverse biological and pharmacological activities, ranging from the potent activation of stress-activated protein kinase (SAPK) pathways to the modulation of memory and learning, have established it as a compound of significant interest in biomedical research and drug development. This technical guide provides an in-depth exploration of this compound's core mechanisms of action, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Core Mechanism of Action: Protein Synthesis Inhibition

This compound's primary and most well-characterized function is the reversible inhibition of protein synthesis in eukaryotic cells.[1][2] It achieves this by binding to the 60S ribosomal subunit and inhibiting the peptidyl transferase enzyme, thereby preventing the elongation of the nascent polypeptide chain.[1] This blockade of translation is a cornerstone of its utility in molecular biology, allowing researchers to investigate the roles of de novo protein synthesis in various cellular events.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound's biological activities across various cell lines and experimental conditions.

| Biological Activity | Cell Line/Model System | Parameter | Value | Reference |

| Cytotoxicity | HEK293 | IC50 | 0.02 µM | [4] |

| Cell Growth Inhibition | U251 Glioma | IC50 (48h) | 0.233 µM | [4] |

| Cell Growth Inhibition | U87 Glioma | IC50 (48h) | 0.192 µM | [4] |

| Apoptosis Induction | U251 Glioma | Apoptotic Proportion (at 4 µM) | 21.5% | [4] |

| Apoptosis Induction | U87 Glioma | Apoptotic Proportion (at 4 µM) | 25.3% | [4] |

| JNK Activation | DU145 Prostate Cancer | Effective Concentration | 250 ng/mL (with Fas) | [5] |

| p38 MAPK Activation | DU145 Prostate Cancer | Effective Concentration | 0.4 µg/mL | [6] |

| p38 MAPK Activation | PC3 Prostate Cancer | Effective Concentration | 0.4 µg/mL | [6] |

| Protein Synthesis Inhibition | Brain (in vivo) | Effective Systemic Dose | 50 mg/kg | [7] |

| Memory Reconsolidation Blockade | Rodent Hippocampus (in vivo) | Effective Local Dose | 62.5 - 75 µ g/side | [8] |

Signaling Pathway Modulation

Beyond its role as a translational inhibitor, this compound is a potent activator of stress-activated protein kinase (SAPK) signaling cascades, primarily the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1][9][10] This activation is a consequence of "ribotoxic stress," a cellular response to ribosome damage.[11]

This compound-Induced JNK and p38 MAPK Signaling

Caption: this compound-induced ribotoxic stress activates the JNK and p38 MAPK pathways.

Pharmacological Activities

Induction of Apoptosis

This compound is a well-documented inducer of apoptosis in various cancer cell lines.[4][10] This pro-apoptotic effect is largely mediated by the sustained activation of the JNK and p38 MAPK pathways.[12] In some contexts, this compound can sensitize tumor cells to other apoptotic stimuli, such as TRAIL.

Modulation of Memory and Learning

A significant area of this compound research is its role in neuroscience, particularly in the study of memory consolidation and reconsolidation.[8][13] By inhibiting protein synthesis in specific brain regions, such as the hippocampus and amygdala, this compound can block the formation of long-term memories and disrupt the reconsolidation of existing memories.[8][14][15]

Anti-inflammatory and Immunosuppressive Effects

This compound has been shown to possess immunosuppressive properties by inhibiting T-cell proliferation.[1] Its activation of the p38 MAPK pathway is also implicated in the regulation of inflammatory responses.

Experimental Protocols

Determination of IC50 by MTT Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of this compound on adherent cancer cells using a colorimetric MTT assay.

Workflow Diagram:

Caption: Workflow for determining the IC50 of this compound using the MTT assay.

Methodology:

-

Cell Seeding: Seed adherent cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value from the resulting sigmoidal dose-response curve.

Western Blot Analysis of JNK and p38 MAPK Activation

This protocol describes the detection of this compound-induced activation of JNK and p38 MAPK by Western blotting, using phospho-specific antibodies.

Methodology:

-

Cell Treatment: Plate cells and grow to 70-80% confluency. Treat the cells with this compound at the desired concentration (e.g., 10 µg/mL) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phospho-JNK (Thr183/Tyr185) and phospho-p38 MAPK (Thr180/Tyr182) overnight at 4°C. Also, probe separate membranes with antibodies for total JNK and total p38 as loading controls.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Apoptosis Detection by Annexin V/Propidium Iodide Flow Cytometry

This protocol details the quantification of this compound-induced apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Methodology:

-

Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

-

Washing: Wash the cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Conclusion

This compound remains a remarkably versatile and powerful tool in cellular and molecular biology. Its well-defined mechanism of protein synthesis inhibition, coupled with its potent ability to activate stress-induced signaling pathways, provides researchers with a unique compound to investigate a wide array of fundamental biological questions. The quantitative data and detailed protocols provided in this guide are intended to facilitate the effective use of this compound in research and to support its exploration in the context of drug discovery and development. As our understanding of cellular signaling networks continues to expand, the multifaceted activities of this compound will undoubtedly continue to offer valuable insights into the intricate workings of the cell.

References

- 1. This compound in the Medial Prefrontal Cortex Reduces Reconsolidation of Cocaine-associated Memories in the Rat Self-administration Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ribotoxic stress response: activation of the stress-activated protein kinase JNK1 by inhibitors of the peptidyl transferase reaction and by sequence-specific RNA damage to the alpha-sarcin/ricin loop in the 28S rRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ribosomal stress-surveillance: three pathways is a magic number - PMC [pmc.ncbi.nlm.nih.gov]

- 4. licorbio.com [licorbio.com]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. Characterization of Fear Memory Reconsolidation | Journal of Neuroscience [jneurosci.org]

- 9. The ribotoxic stress response drives acute inflammation, cell death, and epidermal thickening in UV-irradiated skin in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Social Fear Memory Requires Two Stages of Protein Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ACTIVATION OF CELL STRESS RESPONSE PATHWAYS BY SHIGA TOXINS - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. KLF14 activates the JNK-signaling pathway to induce S-phase arrest in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. apexbt.com [apexbt.com]

- 15. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anisomycin, a pyrrolidine antibiotic isolated from Streptomyces griseolus, has transcended its initial application as a protein synthesis inhibitor to become a versatile tool in biomedical research.[1][2] Its multifaceted activities, primarily the potent and reversible inhibition of peptidyl transferase activity on the 60S ribosomal subunit and the robust activation of stress-activated protein kinases (SAPKs), have positioned it as a key pharmacological agent in diverse fields of study.[1][3] This technical guide provides an in-depth overview of the primary uses of this compound, focusing on its applications in neuroscience, cancer biology, and immunology. Detailed experimental protocols, quantitative data, and visual representations of key signaling pathways are presented to facilitate its effective use in a laboratory setting.

Core Mechanisms of Action

This compound's utility in biomedical research stems from two primary, interconnected mechanisms:

-

Inhibition of Protein Synthesis: this compound blocks the peptidyl transferase activity of the 80S ribosome, thereby inhibiting translation and halting protein synthesis.[2] This effect is rapid and reversible.[1] Partial inhibition of DNA synthesis can also occur at concentrations that lead to 95% inhibition of protein synthesis.[2]

-

Activation of Stress-Activated Protein Kinases (SAPKs): Independent of its effect on protein synthesis, this compound is a potent activator of the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways.[1][4] This activation is a result of "ribotoxic stress," a cellular response to ribosomal damage.[1]

These dual mechanisms allow researchers to dissect the roles of de novo protein synthesis and SAPK signaling in a multitude of cellular processes.

Primary Research Applications

Neuroscience: Elucidating Memory Consolidation

This compound is a cornerstone tool in the study of learning and memory. By transiently inhibiting protein synthesis in specific brain regions, researchers can investigate the necessity of new protein production for the consolidation of long-term memories.

Key Applications:

-

Blocking Memory Consolidation: Administration of this compound shortly after a learning event can prevent the formation of long-term memories, providing evidence for the protein synthesis-dependent nature of memory consolidation.[2][5]

-

Investigating Reconsolidation: this compound is also used to probe the controversial theory of memory reconsolidation, where retrieved memories become temporarily labile and require new protein synthesis to be re-stabilized.[6]

-

Fear Conditioning Studies: A common paradigm involves administering this compound into brain regions like the amygdala or hippocampus before or after fear conditioning to assess its impact on the formation and recall of fear memories.[7]

Quantitative Data from Rodent Fear Conditioning Studies:

| Brain Region | This compound Dose | Timing of Administration | Effect on Memory | Reference |

| Hippocampus (CA3) | 62.5 µ g/side | Immediately post-conditioning | Impaired short- and long-term contextual fear memory | [8] |

| Amygdala (LBA) | 62.5 µ g/0.5 µl/side | Immediately post-reactivation | Blocked reconsolidation of fear memory | [9] |

| Systemic (i.p.) | 150 mg/kg | 20 min before or immediately after social fear conditioning | Impaired consolidation of social fear memory | [10] |

| Hippocampus (CA1) | 80 µg | 10 min before inhibitory avoidance training | Impaired retention | [4] |

Cancer Biology: Inducing Apoptosis and Enhancing Chemosensitivity

This compound's ability to induce apoptosis and activate stress signaling pathways has made it a valuable agent in cancer research.

Key Applications:

-

Induction of Apoptosis: this compound can trigger programmed cell death in a variety of cancer cell lines, often through the activation of the JNK and p38 MAPK pathways.[11][12] This effect can be p53-independent.[13]

-

Sensitization to Chemotherapy: this compound can enhance the cytotoxic effects of conventional chemotherapeutic agents and targeted therapies.[14] For example, it has been shown to sensitize non-small-cell lung cancer cells to cisplatin, paclitaxel, and gefitinib.[14]

-

Overcoming Anoikis Resistance: this compound can sensitize malignant cells to anoikis, a form of apoptosis that occurs when cells detach from the extracellular matrix, which is a critical process in preventing metastasis.

-

Investigating Signal Transduction: As a potent and specific activator of JNK and p38, this compound is used to study the role of these pathways in cancer cell proliferation, survival, and death.[15]

IC50 Values of this compound in Various Cancer Cell Lines:

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |

| U251 | Glioblastoma | 0.233 | 48 | [11] |

| U87 | Glioblastoma | 0.192 | 48 | [11] |

| MDA-MB-231 | Breast Cancer | ~0.2 | 48 | [16] |

| MDA-MB-436 | Breast Cancer | ~0.2 | 48 | [16] |

| BT549 | Breast Cancer | ~0.2 | 48 | [16] |

| Hs578T | Breast Cancer | ~0.2 | 48 | [16] |

| HEK293 | Embryonic Kidney | 0.02 | Not Specified | [6] |

Immunology: Modulating Immune Responses

This compound has demonstrated immunomodulatory properties, primarily through its effects on T-cell function.

Key Applications:

-

Immunosuppression: this compound can suppress T-cell proliferation and has been shown to be superior to cyclosporine A in prolonging skin allograft survival in mice.

-

T-Cell Apoptosis: It can induce apoptosis in T-cells, contributing to its immunosuppressive effects.

Experimental Protocols

Preparation and Storage of this compound

-

Stock Solution Preparation: this compound is soluble in organic solvents such as DMSO and ethanol.[1] A common stock solution concentration is 25 mg/mL in DMSO.[17] For a 25 mg/mL stock, reconstitute 10 mg of this compound in 400 µl of DMSO.[17]

-

Storage: Store the lyophilized powder at -20°C, protected from light, for up to 24 months.[17] Once reconstituted in DMSO, it is recommended to use the solution within one month when stored at -20°C.[17] Aliquot to avoid multiple freeze-thaw cycles.[17] Aqueous solutions are less stable and should be prepared fresh.[1]

Western Blot for JNK Activation

This protocol details the detection of phosphorylated JNK (p-JNK), a marker of JNK activation, in cell lysates following this compound treatment.

Materials:

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total JNK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and grow to desired confluency. Treat with this compound at the desired concentration and for the specified time (e.g., 5-50 µg/mL for 5-60 minutes).[17]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.

-

Western Transfer: Transfer the separated proteins to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-JNK overnight at 4°C, following the manufacturer's recommended dilution.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total JNK.

Cell Viability (MTT) Assay for IC50 Determination

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound for the desired incubation period (e.g., 48 hours).[11] Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.[18]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration of this compound that inhibits cell viability by 50%).

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC (or another fluorochrome)

-

Propidium Iodide (PI)

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with this compound to induce apoptosis.

-

Cell Harvesting: Harvest both adherent and floating cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cells in Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension.

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[19]

-

Analysis: Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V- and PI-positive.[20]

Surface Sensing of Translation (SUnSET) for Protein Synthesis Inhibition

SUnSET is a non-radioactive method to measure global protein synthesis. It utilizes puromycin, an aminonucleoside antibiotic that is incorporated into nascent polypeptide chains, leading to their premature release from the ribosome.

Materials:

-

Puromycin

-

Cell lysis buffer

-

Anti-puromycin antibody

Procedure:

-

Cell Treatment: Pre-treat cells with this compound for the desired time.

-

Puromycin Labeling: Add a low concentration of puromycin to the cell culture and incubate for a short period (e.g., 10-30 minutes).

-

Cell Lysis and Western Blot: Lyse the cells and perform a western blot as described in section 3.2, using an anti-puromycin antibody to detect the puromycylated peptides. The intensity of the puromycin signal is proportional to the rate of global protein synthesis.[21][22]

Rodent Fear Conditioning

This is a simplified, general protocol. Specific parameters will vary depending on the research question.

Materials:

-

Fear conditioning apparatus (contextual and/or cued)

-

This compound solution for microinjection

-

Stereotaxic apparatus for targeted brain injections

Procedure:

-

Habituation: Acclimate the animals to the testing environment.

-

Surgery (if applicable): For targeted brain injections, surgically implant cannulae into the desired brain region (e.g., amygdala, hippocampus).

-

Conditioning: Place the animal in the conditioning chamber and present a neutral conditioned stimulus (CS; e.g., a tone) paired with an aversive unconditioned stimulus (US; e.g., a mild footshock).

-

This compound Administration: Administer this compound (systemically or via microinjection) at a specific time relative to the conditioning (e.g., immediately after).

-

Memory Test: At a later time point (e.g., 24 hours), re-expose the animal to the CS (for cued fear) or the conditioning context (for contextual fear) and measure the fear response (typically freezing behavior).[8][23]

Signaling Pathways and Visualizations

This compound's activation of SAPK pathways is a key aspect of its biological activity. The following diagrams, generated using Graphviz (DOT language), illustrate these pathways.

Caption: this compound-induced signaling pathways.

Caption: Western blot workflow for JNK activation.

Conclusion

This compound remains an indispensable tool in biomedical research, offering a unique combination of protein synthesis inhibition and potent SAPK activation. Its applications span from fundamental neuroscience to preclinical cancer studies. A thorough understanding of its mechanisms of action and the implementation of robust experimental protocols are crucial for obtaining reliable and interpretable data. This guide provides a comprehensive resource for researchers aiming to leverage the multifaceted properties of this compound in their investigations.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. This compound infused into the hippocampus fails to block “reconsolidation” but impairs extinction: The role of re-exposure duration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Behavioral impairments caused by injections of the protein synthesis inhibitor this compound after contextual retrieval reverse with time - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. kumc.edu [kumc.edu]

- 6. selleckchem.com [selleckchem.com]

- 7. SUnSET, a nonradioactive method to monitor protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound injection in area CA3 of the hippocampus impairs both short-term and long-term memories of contextual fear - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Fear Memory Reconsolidation | Journal of Neuroscience [jneurosci.org]

- 10. Social Fear Memory Requires Two Stages of Protein Synthesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The protein synthesis inhibitor this compound induces macrophage apoptosis in rabbit atherosclerotic plaques through p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. p53-independent this compound induced G1 arrest and apoptosis in L1210 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound sensitizes non-small-cell lung cancer cells to chemotherapeutic agents and epidermal growth factor receptor inhibitor via suppressing PI3K/Akt/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. munin.uit.no [munin.uit.no]

- 16. researchgate.net [researchgate.net]

- 17. This compound | Cell Signaling Technology [cellsignal.com]

- 18. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]

- 19. bosterbio.com [bosterbio.com]

- 20. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 21. doaj.org [doaj.org]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. jneurosci.org [jneurosci.org]

Methodological & Application

Standard Protocol for Using Anisomycin in Cell Culture Experiments: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Anisomycin, an antibiotic isolated from Streptomyces griseolus, is a versatile tool in cell culture experiments, primarily known for its dual function as a potent protein synthesis inhibitor and a robust activator of stress-activated protein kinases (SAPKs), particularly c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[1][2][3] This document provides detailed application notes and standardized protocols for the effective use of this compound in a research setting.

Mechanism of Action

This compound exerts its biological effects through two primary mechanisms:

-

Inhibition of Protein Synthesis: It inhibits the peptidyl transferase activity of the 80S ribosome, thereby blocking peptide bond formation and halting protein translation.[2][3][4] This inhibition is reversible.[3]

-

Activation of Stress-Activated Protein Kinases (SAPKs): this compound is a potent activator of the JNK and p38 MAPK signaling pathways.[1][3][5] This activation is a result of "ribotoxic stress" and can occur at concentrations that only partially inhibit overall protein synthesis.[3][6] This signaling cascade is implicated in various cellular processes, including apoptosis, inflammation, and cytokine production.[5][7]

Preparation and Handling of this compound

Proper preparation and storage of this compound are crucial for reproducible experimental outcomes.

Table 1: Solubility and Storage of this compound

| Parameter | Details | References |

| Molecular Weight | 265.3 g/mol | [5] |

| Appearance | Crystalline solid or lyophilized powder | [5][8] |

| Solubility | - DMSO: 20-100 mg/mL- Methanol (MeOH): 20-50 mg/mL- Ethanol: ~1-13.27 mg/mL- Water: Moderately soluble (~2 mg/mL)- PBS (pH 7.2): ~0.5 mg/mL | [5][8][9][10][11] |

| Stock Solution | Prepare a 10-25 mg/mL stock solution in DMSO. For example, to make a 25 mg/mL stock, reconstitute 10 mg of this compound in 400 µL of DMSO. | [5] |

| Storage | - Crystalline solid: Store desiccated at 2-8°C for up to 4 years.- Lyophilized powder: Store at -20°C, protected from light, for up to 24 months.- DMSO stock solution: Aliquot and store at -20°C for up to 1 month to avoid multiple freeze-thaw cycles. DMSO solutions are also reported to be stable for at least one month at 2-8°C. | [5][9][11] |

| Stability | Aqueous solutions are most stable at neutral pH and should be prepared fresh; we do not recommend storing for more than one day. Activity is lost more rapidly in alkaline solutions. | [8][9] |

Experimental Applications and Protocols

This compound is a valuable tool for a variety of in vitro studies. The working concentration and treatment duration are highly dependent on the cell type and the specific biological question being addressed.

Table 2: Recommended Working Concentrations of this compound for Various Applications

| Application | Cell Line(s) | Concentration Range | Treatment Time | References |

| Protein Synthesis Inhibition | Various | 3 µM (for significant inhibition) | 1 hour or longer | [1][12] |

| JNK/p38 MAPK Activation | HeLa, 293T, C3H 10T½ | 5-50 µg/mL (18.8 - 188.4 µM)Low concentrations (25-50 ng/mL) can selectively activate p38 without significantly inhibiting protein synthesis. | 5-60 minutes | [5][9][13] |

| Induction of Apoptosis | DU 145, U251, U87, MDA-MB-468, various cancer cell lines | 250 ng/mL - 4 µM | 8 - 48 hours | [1][5][7][12][14] |

| Cell Viability / Proliferation Assays | U251, U87, Ehrlich ascites carcinoma (EAC) | 0.01 - 8 µM | 48 hours | [1][12] |

Protocol for Induction and Analysis of JNK Phosphorylation

This protocol describes the induction of JNK phosphorylation by this compound and its detection via Western blotting.

Materials:

-

Cell culture medium and supplements

-

This compound stock solution (e.g., 25 mg/mL in DMSO)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-JNK (Thr183/Tyr185) and anti-total JNK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Seeding: Seed cells (e.g., 500,000 cells/well in a 6-well plate) and allow them to adhere overnight.[1][12]

-

This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 25 µg/mL) for the specified time (e.g., 15-60 minutes). A vehicle control (DMSO) should be run in parallel.[5]

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[1]

-

Separate proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-JNK antibody overnight at 4°C.[1][12]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-total JNK antibody to confirm equal loading.

-

Protocol for Protein Synthesis Inhibition Assay

This protocol utilizes the incorporation of puromycin to measure the rate of protein synthesis.

Materials:

-

Cell culture medium and supplements

-

This compound stock solution

-

Puromycin (e.g., 10 mM stock in water)

-

PBS

-

Lysis buffer

-

Western blotting reagents as described in section 3.1.

-

Anti-puromycin primary antibody

Procedure:

-

Cell Seeding: Seed cells and allow them to adhere overnight.

-

This compound Pre-treatment: Incubate cells with various concentrations of this compound or a vehicle control for 1 hour.[1]

-

Puromycin Labeling: Add puromycin to a final concentration of 1-10 µM and incubate for an additional 10-30 minutes.[1]

-

Cell Lysis and Western Blotting:

-

Wash cells with ice-cold PBS and proceed with cell lysis and protein quantification as described above.

-

Perform Western blotting using an anti-puromycin antibody to detect the puromycin-labeled nascent polypeptide chains. A decrease in the signal indicates inhibition of protein synthesis.

-

Protocol for Apoptosis Detection by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis.

Materials:

-

Cell culture medium and supplements

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells and treat with this compound (e.g., 250 ng/mL for 8 hours in DU 145 cells) or a vehicle control.[7][14]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.

-

Annexin V-positive, PI-negative cells are in early apoptosis.

-

Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.

-

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams illustrate the key signaling pathway activated by this compound and a general experimental workflow for its use.

Caption: this compound-induced signaling pathway.

Caption: General experimental workflow for this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from various studies.

Table 3: IC50 Values of this compound in Different Cell Lines

| Cell Line | Assay Duration | IC50 Value (µM) | Reference |

| U251 (human glioblastoma) | 48 hours | 0.233 | [1] |

| U87 (human glioblastoma) | 48 hours | 0.192 | [1] |

Table 4: Apoptosis Induction by this compound

| Cell Line | Concentration | Treatment Time | % Apoptotic Cells | Reference |

| U251 | 4 µM | Not specified | 21.5% | [1] |

| U87 | 4 µM | Not specified | 25.3% | [1] |

| DU 145 (prostate cancer) | 250 ng/mL (~0.94 µM) | 8 hours | Synergizes with anti-Fas IgM to induce apoptosis | [7][14] |

| MDA-MB-468 (breast cancer) | 3 µM | Not specified | Increased apoptosis | [1][12] |

These protocols and data provide a comprehensive guide for the utilization of this compound in cell culture experiments. Researchers should always optimize conditions for their specific cell lines and experimental systems.

References

- 1. selleckchem.com [selleckchem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. This compound | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]